molecular formula C18H19BrN2O3 B11546354 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-ethoxybenzohydrazide

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-ethoxybenzohydrazide

Cat. No.: B11546354
M. Wt: 391.3 g/mol
InChI Key: GKAMJOOQORUVKM-UDWIEESQSA-N
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Description

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-ethoxybenzohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromine atom, ethoxy groups, and a hydrazide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-ethoxybenzohydrazide typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and 4-ethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-ethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Primary amines and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-ethoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-ethoxybenzohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The presence of the Schiff base moiety allows it to participate in various biochemical pathways, potentially leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-ethoxybenzohydrazide
  • N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-propoxybenzohydrazide
  • N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-ethoxybenzohydrazide is unique due to its specific substitution pattern, which includes both bromine and ethoxy groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-ethoxybenzamide

InChI

InChI=1S/C18H19BrN2O3/c1-3-23-16-8-5-13(6-9-16)18(22)21-20-12-14-11-15(19)7-10-17(14)24-4-2/h5-12H,3-4H2,1-2H3,(H,21,22)/b20-12+

InChI Key

GKAMJOOQORUVKM-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OCC

Origin of Product

United States

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